molecular formula C12H9N3O2S B5967675 2-BENZOFURANCARBOXAMIDE, 3-METHYL-N-1,3,4-THIADIAZOL-2-YL-

2-BENZOFURANCARBOXAMIDE, 3-METHYL-N-1,3,4-THIADIAZOL-2-YL-

Cat. No.: B5967675
M. Wt: 259.29 g/mol
InChI Key: HKBOFOZFSVJVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzofurancarboxamide, 3-methyl-N-1,3,4-thiadiazol-2-yl- is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofurancarboxamide, 3-methyl-N-1,3,4-thiadiazol-2-yl- typically involves the reaction of hydrazonoyl chlorides with nitrilimines. The nitrilimines are generated in situ by the base-catalyzed dehydrochlorination of hydrazonoyl chlorides using triethylamine. This reaction proceeds through a 1,3-addition mechanism to the C=S group of methyl 2-[1-(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)] .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions can occur, especially targeting the benzofuran ring.

    Substitution: Substitution reactions are common, where various substituents can be introduced to the benzofuran or thiadiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Benzofurancarboxamide, 3-methyl-N-1,3,4-thiadiazol-2-yl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxamide, 3-methyl-N-1,3,4-thiadiazol-2-yl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Benzofuran Derivatives: Compounds with the benzofuran ring structure, used in various applications from pharmaceuticals to materials science.

Uniqueness: 2-Benzofurancarboxamide, 3-methyl-N-1,3,4-thiadiazol-2-yl- is unique due to its combined benzofuran and thiadiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-N-(1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-7-8-4-2-3-5-9(8)17-10(7)11(16)14-12-15-13-6-18-12/h2-6H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBOFOZFSVJVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.